molecular formula C6H7N5O B141273 7-Methylguanine CAS No. 578-76-7

7-Methylguanine

カタログ番号 B141273
CAS番号: 578-76-7
分子量: 165.15 g/mol
InChIキー: FZWGECJQACGGTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

7-Methylguanine (7-MG) is a modified purine base that can result from the methylation of DNA and RNA. It has been implicated in various biological processes, including the repair of DNA damage and the modulation of gene expression. The presence of 7-MG in DNA is associated with mutagenic and carcinogenic effects, as it can interfere with the normal base pairing and replication processes .

Synthesis Analysis

The synthesis of 7-MG can occur through the methylation of guanine residues in nucleic acids. This methylation can be induced by certain carcinogens, such as N-methylnitrosourea and dimethylnitrosamine, which are known to methylate nucleic acids . Additionally, 7-MG can be synthesized in vitro by treating 7-methylguanosine or methylated DNA with alkaline conditions, leading to the formation of N5-methyl-N5-formyl-2,5,6-triamino-4-hydroxypyrimidine .

Molecular Structure Analysis

The molecular structure of 7-MG has been characterized by various chromatographic and spectral techniques. It has been found to exist as cis/trans isomers with restricted rotation about the amide bond. The mass spectra of these isomers show an identical peak (M+ at m/z 183), and their nuclear magnetic resonance (NMR) spectra exhibit two sets of resonances whose relative intensities are solvent-dependent . The protonation and base pairing properties of 7-MG have also been studied, revealing its ability to form Watson-Crick pairs with complementary nucleobases .

Chemical Reactions Analysis

7-MG can undergo various chemical reactions, including the formation of linkage isomers with trans-(NH3)2Pt(II) and reaction with 2-aryl-substituted malondialdehydes to yield fluorescent tricyclic structures. These reactions have been utilized to study the binding properties of 7-MG and to develop analytical methods for its detection .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-MG have been explored through different analytical techniques. For instance, differential pulse voltammetry has been used for its rapid determination, indicating that 7-MG can be directly measured in the acid hydrolysate of alkylated nucleic acids . The fluorescence properties of 7-MG derivatives have also been characterized, showing that these derivatives have significantly higher fluorescence intensity compared to the intrinsic fluorescence of 7-MG, which is useful for analytical purposes .

Case Studies

Several case studies have highlighted the biological significance of 7-MG. For example, its presence in white blood cell DNA of healthy individuals and cancer patients has been measured, showing increased levels after treatment with alkylating agents like dacarbazine and procarbazine . Another study found that urinary excretion of 7-MG is associated with an increased risk of lung cancer, particularly among current smokers and individuals with a specific genotype (GSTM1 null) . Furthermore, the persistence of 7-MG in rat bladder epithelial DNA after treatment with carcinogens suggests its potential role in the initiation of urinary bladder carcinogenesis .

科学的研究の応用

抗がん剤候補

7-MGは、DNA修復酵素ポリ(ADPリボース)ポリメラーゼ(PARP)およびRNA修飾酵素tRNA-グアニン転移酵素(TGT)の競合的阻害剤として同定されています。 抗がん剤としての可能性は、これらの酵素を阻害する能力に由来します。これらの酵素は、がん細胞の生存に不可欠です . 予備データは、7-MGが突然変異または構造的染色体異常を誘発しないことを示唆しており、化学療法レジメンの有望な成分となります .

PARP-1阻害機構

7-MGがPARP-1を阻害する分子機構は、分子動力学、蛍光異方性、単一粒子Förster共鳴エネルギー移動(spFRET)顕微鏡を用いて研究されてきました。 これらの研究は、7-MGが基質NAD+と競合し、水素結合と非極性相互作用を介してPARP-1活性部位に結合することを示しています . この結合は、PARP-1–ヌクレオソーム複合体の形成を促進し、DNA依存性PARP-1自己修飾を抑制することにより、潜在的に遺伝毒性DNA損傷の除去を阻止します .

薬物動態と毒性プロファイル

7-MGは、魅力的な薬物動態と毒性の予測プロファイルを持っています。 生物体に有意な悪影響は及ぼさず、治療薬としての考慮に不可欠です . この化合物の毒性特性は包括的に研究されており、確立された治療レジメンで投与した場合、発癌性活性または形態学的な悪影響は認められませんでした .

RNAターンオーバー指標

7-MGは核酸の分解産物であり、ヒト尿中に少量存在します。 7-MGは、全身のRNAターンオーバーの指標と見なすことができ、RNAを含む代謝プロセスに関する洞察を提供します .

mRNA成熟と翻訳

mRNAでは、グアノシンキャップはメチルトランスフェラーゼ活性によりメチル化されます。これは、成熟と翻訳に必要なものです。 7-MGはこのプロセスに関与し、その機能を理解することは、mRNAプロセシングとその調節に関する知識に貢献できます .

DNA付加物と老化

7-MG付加物は、通常、さまざまな外因性および内因性メチル化剤に暴露されたDNAに存在します。 これらの付加物の数は加齢とともに増加し、7-MGは老化プロセスとその関連する分子変化に潜在的な役割を果たしていることを示唆しています .

Safety and Hazards

7-MG does not induce mutations or structural chromosomal abnormalities, and has no blastomogenic activity . A treatment regimen with 7-MG has been established in mice (50 mg/kg per os, 3 times per week), exerting no adverse effects or changes in morphology .

特性

IUPAC Name

2-amino-7-methyl-1H-purin-6-one
Source PubChem
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InChI

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWGECJQACGGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9020873
Record name 7-Methylguanine
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Molecular Weight

165.15 g/mol
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Physical Description

Solid
Record name 7-Methylguanine
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CAS RN

578-76-7
Record name 7-Methylguanine
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Record name 2-amino-1,7-dihydro-7-methyl-6H-purin-6-one
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Melting Point

370 °C
Record name 7-Methylguanine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 7-methylguanine and how is it formed?

A1: this compound (7-meG) is a modified DNA base formed by the alkylation of guanine at the N7 position. This modification primarily arises from the interaction of DNA with endogenous or exogenous alkylating agents. [, , , ]

Q2: What is the biological significance of 7-meG formation in DNA?

A2: While 7-meG is considered less mutagenic than other DNA adducts like O6-methylguanine, it can still interfere with DNA replication and transcription. [, , , ] Its presence has been linked to aging and may play a role in the development of certain cancers. [, ]

Q3: Does 7-meG formation vary throughout the cell cycle?

A3: Yes, research using synchronized rat liver cells shows that 7-meG formation, induced by dimethylnitrosamine, peaks during the G1 phase, decreases during DNA synthesis (S phase), and reaches its lowest point during hydroxyurea-induced cell cycle arrest. []

Q4: How does 7-meG formation differ in target and non-target tissues?

A4: Studies using N-nitrosomethylethylamine in rats revealed that the liver, a target organ, exhibited significantly higher levels of 7-meG compared to non-target tissues like the kidney, esophagus, and lung. This highlights the importance of tissue-specific metabolism in carcinogen activation. []

Q5: Does the route of administration affect 7-meG formation?

A5: Yes, research shows that intraperitoneal administration of dimethylnitrosamine leads to higher levels of 7-meG in kidney DNA compared to oral administration. This suggests that first-pass metabolism by the liver can significantly impact the dose reaching other organs. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H7N5O, and its molecular weight is 165.15 g/mol.

Q7: What spectroscopic techniques are used to characterize this compound?

A7: Several spectroscopic techniques can be employed to characterize 7-meG, including:* NMR spectroscopy: Provides detailed structural information and can distinguish between different isomers. [, ]* Mass spectrometry: Determines the molecular weight and fragmentation patterns, aiding in structural elucidation. []* UV-Vis spectroscopy: Used for quantification and monitoring changes in the molecule. []

Q8: Does 7-meG exist in different forms?

A8: Yes, 7-meG can exist in both a closed ring form and an imidazole ring-opened form. The ring-opened form, N5-methyl-N5-formyl-2,5,6-triamino-4-hydroxypyrimidine, has been identified in vivo and shows greater persistence than the closed ring form. [, ]

Q9: Is 7-meG stable under physiological conditions?

A9: 7-meG in DNA can undergo spontaneous depurination, but its half-life varies depending on the tissue and the presence of repair mechanisms. [, ]

Q10: How does the presence of 7-meG affect DNA stability?

A10: The presence of 7-meG can create sites prone to depurination, potentially leading to DNA strand breaks and contributing to genomic instability. [, ]

Q11: What are the implications of 7-meG for cancer research?

A11: 7-meG serves as a valuable biomarker for assessing DNA damage caused by alkylating agents, some of which are potent carcinogens. [, , ] Understanding its formation, repair, and biological consequences is crucial for developing strategies to prevent and treat cancer.

Q12: Have computational methods been applied to study 7-meG?

A12: While the provided research papers don't delve deeply into computational studies, these methods can be employed to:* Model the interaction of 7-meG with DNA repair enzymes.* Simulate the impact of 7-meG on DNA structure and stability.* Develop QSAR models to predict the mutagenicity and carcinogenicity of compounds based on their ability to form 7-meG.

Q13: How do structural modifications to guanine affect its susceptibility to methylation at the N7 position?

A13: While the provided research focuses primarily on 7-meG, broader research suggests that:* Electron-donating groups on the purine ring can increase susceptibility to alkylation.* Steric hindrance around the N7 position can hinder alkylation.* The local sequence context within DNA can influence the accessibility of guanine to alkylating agents.

Q14: How is 7-meG typically extracted and quantified from biological samples?

A14: Common methods involve DNA extraction, hydrolysis to release individual bases, and analysis using techniques like:* High-performance liquid chromatography (HPLC) [, , , , , , ]* Gas chromatography-mass spectrometry (GC-MS) []* 32P-postlabeling assay [, , , , ]

Q15: How is the formation of 7-meG used to assess the efficacy of chemopreventive agents?

A15: Reduced 7-meG levels in DNA, following exposure to a carcinogen, can indicate the protective effect of a chemopreventive agent. This approach helps evaluate the ability of such agents to mitigate DNA damage caused by carcinogens. [, ]

Q16: Are there known mechanisms of resistance related to 7-meG formation or repair?

A16: Research indicates that variations in the activity of DNA repair enzymes, particularly those involved in the removal of alkylated bases, can influence susceptibility to DNA damage and potentially contribute to resistance to certain cancer treatments. [, ]

Q17: What are the known toxicological effects of 7-meG?

A17: While 7-meG itself is not directly toxic, its presence in DNA can contribute to mutations and genomic instability, potentially increasing the risk of cancer development. [, , ]

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